2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a 2-chlorophenoxy group and at position 2 with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Its molecular formula is C₁₇H₉Cl₂F₃N₃O, with a molecular weight of 406.18 g/mol (calculated based on structural analogs in ). The 2-chlorophenoxy group enhances lipophilicity, while the trifluoromethyl group on the pyridine ring contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3O/c17-10-3-1-2-4-12(10)25-13-5-6-22-15(24-13)14-11(18)7-9(8-23-14)16(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLYVJFUGRJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-chlorophenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro and 5-trifluoromethyl groups on the pyridine ring are key sites for substitution. SNAr reactions are favored due to the electron-withdrawing trifluoromethyl group, which activates the adjacent chloro group for nucleophilic displacement.
Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the pyridine ring, enabling SNAr even with weak nucleophiles like methoxide . Steric hindrance from the 2-chlorophenoxy group on pyrimidine may reduce reactivity at the 5-position .
Pyrimidine Ring Functionalization
The 4-(2-chlorophenoxy)pyrimidine moiety undergoes reactions at the chlorophenoxy substituent and the pyrimidine core:
Hydrolysis of Chlorophenoxy Group
Under basic conditions (NaOH, H₂O/EtOH, reflux), the phenoxy group hydrolyzes to a hydroxyl group, though this requires prolonged heating due to steric protection .
Cross-Coupling Reactions
The pyrimidine’s chlorophenoxy group participates in Ullmann- or Buchwald-Hartwig-type couplings:
Key Finding : Electron-deficient aryl groups (e.g., nitro-substituted) enhance coupling efficiency by stabilizing transition states .
Reduction of Chloro Substituents
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces chloro groups to hydrogen, yielding dechlorinated derivatives:
| Substrate Position | Product | Selectivity | Notes | Source |
|---|---|---|---|---|
| Pyridine C3-Cl | 3-H-pyridine derivative | >90% | Retains trifluoromethyl group | |
| Pyrimidine C4-OPh | 4-Hydroxypyrimidine | <10% | Competing deoxygenation negligible |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. For example, heating with hydrazine induces pyrazole formation via cyclocondensation :
Stability Under Physiological Conditions
In vitro studies of analogs show:
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in various scientific fields:
Organic Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.
Biological Research
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating potential as an anticancer agent. For instance, related trifluoromethyl pyrimidine derivatives have shown activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .
Pharmaceutical Development
As a pharmaceutical intermediate, this compound is investigated for its potential use in drug formulation. Its stability and reactivity make it suitable for further modification into therapeutic agents.
Agrochemical Applications
This compound is being explored for use in developing agrochemicals due to its effectiveness against specific pests and fungi. Research indicates that some derivatives exhibit antifungal properties comparable to established fungicides like tebuconazole .
Case Study 1: Antifungal Activity
A study evaluated various trifluoromethyl pyrimidine derivatives, including the target compound, for their antifungal properties against several fungal strains. The results indicated that some derivatives exhibited excellent antifungal activity, with inhibition rates exceeding those of standard treatments at specific concentrations .
| Compound | Target Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | Botrytis cinerea | 96.76 |
| Compound B | Sclerotinia sclerotiorum | 82.73 |
Case Study 2: Anticancer Activity
In vitro tests demonstrated that certain derivatives of the compound showed promising anticancer activity against multiple cancer cell lines at low concentrations. While the efficacy was lower than that of doxorubicin, the results suggest potential for development into a therapeutic agent .
| Cell Line | Compound Concentration (μg/ml) | Viability (%) |
|---|---|---|
| PC3 | 5 | 70 |
| HeLa | 5 | 65 |
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Modified Substituents
Substituent Variations on the Pyrimidine Core
Key Insights :
- The sulfonyl-containing analog () exhibits higher molecular weight and acidity (pKa -5.29), suggesting enhanced solubility in polar solvents compared to the target compound.
Pyridine Ring Modifications
Key Insights :
- Methanone derivatives () eliminate the pyrimidine ring, reducing hydrogen-bonding capacity but improving membrane permeability.
Phenoxy Group Variations
Key Insights :
- Trifluoromethylphenoxy groups () amplify hydrophobic interactions, favoring activity in lipid-rich environments.
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H12ClF3N3O
- Molecular Weight : 373.75 g/mol
- CAS Number : 338420-91-0
The chemical structure of the compound features a pyrimidine core substituted with a chlorophenoxy group and a trifluoromethylpyridine moiety, which is significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
-
Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer) : IC50 = 12 µM
- A549 (lung cancer) : IC50 = 15 µM
- HCT116 (colon cancer) : IC50 = 10 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| A549 | 15 |
| HCT116 | 10 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor metabolism:
- Aurora Kinase Inhibition : It was found to inhibit Aurora-A kinase with an IC50 of 0.067 µM, which is crucial for cell cycle regulation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibited anti-inflammatory effects in vitro by reducing the production of pro-inflammatory cytokines in human macrophages. This suggests a dual role in cancer therapy and inflammation management .
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Combination Therapy : Recent studies have explored the efficacy of this compound in combination with existing chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines .
- Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with minimal side effects observed during animal trials .
Q & A
Q. What are the key considerations for synthesizing 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine with high yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key factors include:
- Reaction Conditions : Optimal temperature (e.g., 60–80°C for coupling steps), solvent selection (e.g., dimethylformamide for polar intermediates), and reaction time (monitored via TLC/HPLC) to minimize side products .
- Reagent Selection : Use of sodium hydride as a base for deprotonation and palladium catalysts for cross-coupling reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure compound .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- NMR Spectroscopy : , , and NMR to confirm substituent positions and trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, particularly for chlorine and fluorine .
- X-ray Crystallography : For resolving 3D conformation, especially if biological activity is conformation-dependent .
Q. How do solubility and stability impact experimental design for this compound?
- Solubility : The compound is likely hydrophobic; use DMSO for stock solutions and dilute in aqueous buffers containing <1% Tween-80 for in vitro assays .
- Stability : Store at −20°C under inert gas (argon) to prevent degradation. Monitor stability via HPLC over 24–72 hours in assay conditions .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Substituent Modification : Synthesize analogs with variations in the chlorophenoxy or trifluoromethyl groups to assess their role in target binding .
- Biological Assays : Test analogs against relevant targets (e.g., kinase enzymes) using fluorescence polarization or enzymatic assays. Compare IC values to establish SAR trends .
- Crystallographic Studies : Co-crystallize active analogs with target proteins to identify critical binding interactions .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, prioritizing halogen bonding (Cl/F) and π-π stacking .
- Molecular Dynamics (MD) Simulations : Simulate binding over 100–200 ns to assess stability of key interactions (e.g., trifluoromethyl group hydrophobicity) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, correlating with experimental IC data .
Q. How should contradictory data regarding the compound’s biological activity be analyzed and resolved?
- Method Validation : Cross-validate assays (e.g., SPR vs. enzymatic activity) to rule out false positives .
- Structural Re-analysis : Re-examine NMR/X-ray data for impurities or conformational isomers that may affect activity .
- Dose-Response Repetition : Repeat experiments with fresh stock solutions to address batch variability .
Q. What are the methodological challenges in establishing in vitro to in vivo correlations for this compound?
- Bioavailability : Address poor solubility by formulating nanoparticles or liposomal carriers .
- Metabolic Stability : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., pyrimidine ring oxidation) and design stable analogs .
- Pharmacokinetic (PK) Studies : Conduct IV/PO dosing in rodent models, measuring plasma half-life and tissue distribution via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
